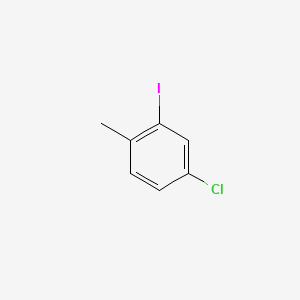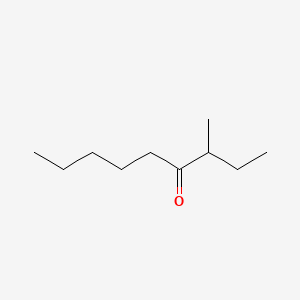
7-(Carboxymethoxy)-4-methylcoumarin
概要
説明
7-(Carboxymethoxy)-4-methylcoumarin is a small molecule coumarin derivative . It has been used in the fabrication and drug delivery of novel polypseudorotaxane micelles .
Synthesis Analysis
The synthesis of 7-(Carboxymethoxy)-4-methylcoumarin involves immobilizing it on the terminal hydroxyl groups of poly(ethylene glycol) (PEG) . This modified PEG is then threaded in α-cyclodextrins (α-CDs) to form polypseudorotaxanes .Molecular Structure Analysis
The molecular structure of 7-(Carboxymethoxy)-4-methylcoumarin is complex and involves the formation of polypseudorotaxanes with α-CDs .Chemical Reactions Analysis
The chemical reactions involving 7-(Carboxymethoxy)-4-methylcoumarin primarily involve its immobilization on PEG and the subsequent formation of polypseudorotaxanes .科学的研究の応用
Drug Delivery Systems
7-Carboxymethoxy-4-methylcoumarin has been used in the fabrication of novel polypseudorotaxane micelles for drug delivery . The compound was immobilized on the terminal hydroxyl groups of poly (ethylene glycol) (PEG). The modified PEG chains were threaded in α-cyclodextrins (α-CDs) to form polypseudorotaxanes. These polypseudorotaxanes self-assembled into supramolecular micelles driven by hydrophobic interaction and polypseudorotaxane crystallization .
Anti-Tumor Studies
The polypseudorotaxane micelles, which were formed using 7-Carboxymethoxy-4-methylcoumarin, were used for anti-tumor studies. The anti-tumor drug doxorubicin (DOX) was trapped in the micelles. The in vitro anti-tumor studies including cellular uptake and inhibition efficiency were performed on mice cancer cell lines of TC1 lung cancer cells and B16 melanoma cells .
Controlled Drug Release
The polypseudorotaxane micelles formed using 7-Carboxymethoxy-4-methylcoumarin were used for controlled drug release. The sustaining release of DOX could last for 32 hours .
Synthesis of Novel Polypseudorotaxane Micelles
7-Carboxymethoxy-4-methylcoumarin was used in the synthesis of novel polypseudorotaxane micelles with small molecule coumarin derivative as a hydrophobic segment .
Caged Neurotransmitters
Although not directly related to 7-Carboxymethoxy-4-methylcoumarin, a similar compound, 4-Carboxymethoxy-5,7-dinitroindolinyl-Glu, has been used as an improved caged glutamate for expeditious ultraviolet and two-photon photolysis in brain slices . This suggests potential applications of 7-Carboxymethoxy-4-methylcoumarin in the field of neuroscience.
Photorelease of Neurotransmitters
Similar to the above, the potential application of 7-Carboxymethoxy-4-methylcoumarin in the photorelease of neurotransmitters can be inferred from the use of similar compounds .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-7-4-12(15)17-10-5-8(2-3-9(7)10)16-6-11(13)14/h2-5H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCOMUOACCXIKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20215033 | |
| Record name | Acetic acid, 2-((4-methyl- 2-oxo-2H-1-benzopyran-7-yl)oxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20215033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Carboxymethoxy)-4-methylcoumarin | |
CAS RN |
64700-15-8 | |
| Record name | Acetic acid, 2-((4-methyl- 2-oxo-2H-1-benzopyran-7-yl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064700158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-((4-methyl- 2-oxo-2H-1-benzopyran-7-yl)oxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20215033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(Carboxymethoxy)-4-methylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 7-(Carboxymethoxy)-4-methylcoumarin interact with biological systems, and what are the downstream effects?
A1: While specific downstream effects haven't been extensively detailed in the provided research, one study demonstrated that CMMC, gibberellic acid, and their europium complexes were tested for DNA cleavage properties using gel electrophoresis. [] This suggests that CMMC, particularly when complexed with metals, may interact with DNA and potentially impact its integrity. Further research is needed to fully elucidate the specific interactions and downstream consequences.
Q2: What are the structural characteristics of 7-(Carboxymethoxy)-4-methylcoumarin?
A2: While the provided research doesn't explicitly state the molecular formula and weight, based on its name and structure, 7-(Carboxymethoxy)-4-methylcoumarin can be deduced to have the molecular formula C12H10O5 and a molecular weight of 234.21 g/mol. The research does highlight the presence of specific functional groups within its structure, such as the carbonyl group in the coumarin ring and the carboxymethoxy group at the 7th position, which are likely key to its chemical reactivity and potential biological activities. [, ]
Q3: How is 7-(Carboxymethoxy)-4-methylcoumarin used in computational chemistry and modeling?
A3: One study employed a "tandem" of four linear functions of topological graph-theoretical descriptors to create an antiviral activity model. [] This model successfully identified the anti-herpes activity of various known compounds, including CMMC. This highlights the potential of computational approaches for predicting the biological activity of CMMC and its derivatives.
Q4: Has research investigated the stability and formulation of 7-(Carboxymethoxy)-4-methylcoumarin?
A4: While the provided research does not directly investigate the stability and formulation of CMMC, one study describes two efficient syntheses of a CMMC derivative, 3-chloro-7-[(chlorocarbonyl)methoxy]-4-methylcoumarin. [] This suggests that modifications to the CMMC structure are possible and may be explored to potentially improve stability or other relevant pharmaceutical properties.
Q5: What analytical methods and techniques are used to study 7-(Carboxymethoxy)-4-methylcoumarin?
A5: Several analytical techniques have been employed to study CMMC and its interactions. Electroanalytical techniques, including cyclic voltammetry (CV) and differential pulse (DP), were used to confirm the formation of CMMC complexes with europium and DNA. [] Fluorescence spectroscopy was also employed to investigate the interaction of europium-CMMC complexes with 5'-GMP, providing insights into binding affinities and stoichiometries. [] Additionally, pH-potentiometric methods were utilized to study the formation of various binary and ternary complexes involving CMMC. [, ] These diverse techniques highlight the multi-faceted approach required to fully understand the chemical behavior and biological interactions of CMMC.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




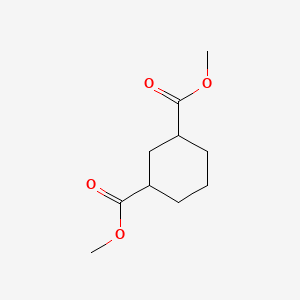
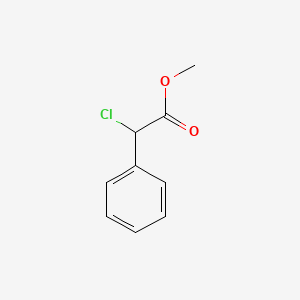
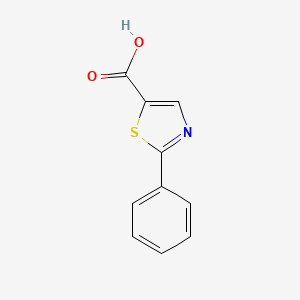
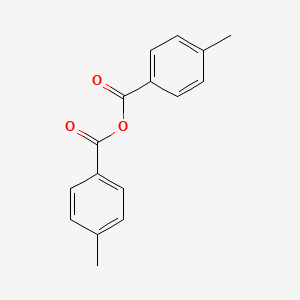
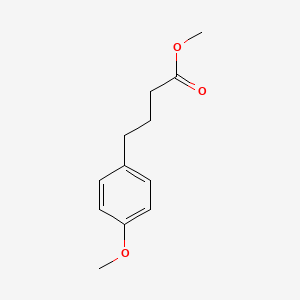
![2-Methylnaphth[2,3-d]oxazole](/img/structure/B1360287.png)


